molecular formula C5H14Cl2N2 B1368817 (3-Methylazetidin-3-yl)methanamine dihydrochloride CAS No. 96308-73-5

(3-Methylazetidin-3-yl)methanamine dihydrochloride

Cat. No.: B1368817
CAS No.: 96308-73-5
M. Wt: 173.08 g/mol
InChI Key: TXZFPQFJIHSGQX-UHFFFAOYSA-N
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Description

(3-Methylazetidin-3-yl)methanamine dihydrochloride (CAS 96308-73-5) is a high-purity, crystalline azetidine derivative supplied as a dihydrochloride salt, with a molecular formula of C5H14Cl2N2 and a molecular weight of 173.08 g·mol−1 . This compound serves as a versatile and valuable chemical building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules targeting various disease pathways. Its structure, featuring a rigid azetidine ring and a primary amine functional group, makes it a useful intermediate for constructing novel pharmacologically active compounds. One of the most prominent research applications for this scaffold is in the development of potent and selective kinase inhibitors. Recent scientific literature demonstrates that analogs derived from (3-Methylazetidin-3-yl)methanamine are key structural components in novel CDK9 (Cyclin-dependent kinase 9) inhibitors, such as KB-0742 . CDK9 is a transcriptional regulator and an emerging therapeutic target in oncology, particularly for cancers driven by transcriptional dysregulation like triple-negative breast cancer and other MYC-dependent tumors . In this context, the azetidine moiety contributes to optimal interactions within the enzyme's ATP-binding site, helping to achieve desired selectivity and potency profiles. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-methylazetidin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-5(2-6)3-7-4-5;;/h7H,2-4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZFPQFJIHSGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564719
Record name 1-(3-Methylazetidin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96308-73-5
Record name 1-(3-Methylazetidin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Azetidine Ring Formation and Functionalization

The azetidine core is typically synthesized via cyclization reactions involving amino alcohols or haloalkylamines. The methyl group at the 3-position can be introduced through alkylation or by using substituted precursors.

  • Method Example:
    Starting from a suitable 3-substituted azetidine intermediate, the methanamine moiety is introduced by nucleophilic substitution or reductive amination methods. For instance, reductive amination of 3-methylazetidin-3-one with formaldehyde and ammonia or amine sources under hydrogenation conditions can yield the desired aminomethyl derivative.

Reductive Amination

A common route involves reductive amination where an aldehyde or ketone precursor is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

  • Example Conditions:
    • Solvent: Ethanol or methanol
    • Reducing agent: Sodium cyanoborohydride or catalytic hydrogenation (Pd/C)
    • Temperature: Room temperature to mild heating (25–60°C)
    • Time: Several hours to overnight

Salt Formation (Dihydrochloride)

The free base amine is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., methanol or ethanol). This step is crucial for isolating the compound as a stable, crystalline solid.

  • Typical Procedure:
    • Dissolve the free amine in methanol
    • Add 1M HCl solution dropwise at 0°C to room temperature
    • Stir overnight to ensure complete salt formation
    • Filter and dry the precipitated dihydrochloride salt

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Outcome Notes
1 Azetidine ring synthesis Cyclization of haloalkylamines or amino alcohols 3-Methylazetidine intermediate Requires control of regioselectivity
2 Introduction of methanamine Reductive amination with formaldehyde + NH3 or amine, NaBH3CN or catalytic hydrogenation (3-Methylazetidin-3-yl)methanamine free base Mild conditions preferred
3 Salt formation Treatment with 1M HCl in methanol This compound Enhances stability and purity

Research Findings and Optimization Notes

  • Hydrogenation Techniques: Catalytic hydrogenation under mild pressure and temperature is effective for reductive amination, providing high yields and purity.
  • Microwave-Assisted Reactions: Some synthetic routes utilize microwave irradiation to accelerate substitution and coupling reactions, improving efficiency.
  • Purification: Final purification typically involves crystallization of the dihydrochloride salt from suitable solvents, ensuring purity ≥ 97% as per commercial specifications.
  • Safety and Handling: The dihydrochloride salt form reduces volatility and enhances handling safety, with standard hazard precautions applied (e.g., protective gloves, eye protection).

Chemical Reactions Analysis

Types of Reactions: (3-Methylazetidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

(3-Methylazetidin-3-yl)methanamine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methylazetidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its chemical structure .

Comparison with Similar Compounds

Structural Analogs in the Azetidine Family

The following table compares (3-Methylazetidin-3-yl)methanamine dihydrochloride with azetidine-based analogs (Table 1):

Compound Name CAS Number Molecular Formula Key Structural Differences Similarity Score Applications
This compound 96308-73-5 $ \text{C}5\text{H}{14}\text{Cl}2\text{N}2 $ Azetidine with 3-methyl and methanamine groups; dihydrochloride 1.00 Pharmaceutical intermediates, CNS drug candidates
3-Methylazetidine hydrochloride 935669-28-6 $ \text{C}4\text{H}{10}\text{ClN} $ Azetidine with 3-methyl; monohydrochloride 0.55 Solubility studies, ligand synthesis
Azetidin-3-ylmethanamine dihydrochloride 221095-80-3 $ \text{C}4\text{H}{12}\text{Cl}2\text{N}2 $ Azetidine with methanamine; dihydrochloride 0.52 Peptide mimetics, enzyme inhibitors
3,3-Dimethylazetidine hydrochloride 89381-03-3 $ \text{C}5\text{H}{12}\text{ClN} $ Azetidine with 3,3-dimethyl; monohydrochloride 0.52 Conformational studies, catalysis

Key Observations :

  • The dihydrochloride form of the target compound improves aqueous solubility compared to monohydrochloride analogs like 3-Methylazetidine hydrochloride.
  • Substitution at the 3-position (methyl vs. methanamine) influences steric and electronic properties, affecting binding affinity in receptor-targeted applications.

Spirocyclic and Heterocyclic Analogs

Compounds with spirocyclic or extended heterocyclic frameworks exhibit distinct physicochemical profiles (Table 2):

Compound Name CAS Number Molecular Formula Key Features Similarity Score Applications
2,6-Diazaspiro[3.3]heptane hydrochloride 1557591-41-9 $ \text{C}5\text{H}{11}\text{ClN}_2 $ Spirocyclic diamine; monohydrochloride 1.00 Kinase inhibitors, proteolysis-targeting chimeras (PROTACs)
1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride 321890-22-6 $ \text{C}6\text{H}{16}\text{Cl}2\text{N}2 $ Azetidine with dimethylmethanamine; dihydrochloride 0.94 Antidepressant research, neurotransmitter analogs

Key Observations :

  • The spirocyclic structure of 2,6-Diazaspiro[3.3]heptane hydrochloride provides enhanced metabolic stability compared to azetidine derivatives, making it suitable for prolonged biological activity.

Pharmacological Potential

  • The target compound’s rigid azetidine core is advantageous in designing selective serotonin reuptake inhibitors (SSRIs) and NMDA receptor antagonists.
  • Fluorinated analogs like 3-Fluoroazetidine hydrochloride (CAS: 617718-46-4) exhibit higher electronegativity, altering binding kinetics in enzyme inhibition assays.

Biological Activity

(3-Methylazetidin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C5_5H14_{14}Cl2_2N2_2 and a molecular weight of approximately 173.08 g/mol. Characterized by its unique azetidine structure, this compound features a methyl group attached to the nitrogen atom of the azetidine ring and an amino group connected to a methylene bridge, resulting in the dihydrochloride salt form. Despite its potential, research on its biological activity remains limited.

The compound's structure allows for various chemical interactions, primarily due to the presence of the amine group. Its reactivity may be influenced by the azetidine ring, which is known for participating in diverse chemical reactions typical of amines.

Property Value
Molecular FormulaC5_5H14_{14}Cl2_2N2_2
Molecular Weight173.08 g/mol
StructureAzetidine derivative
Salt FormDihydrochloride

The specific mechanism of action of this compound has not been thoroughly elucidated in existing literature. However, compounds with similar structures have been investigated for their interactions with various biological targets, including receptors and enzymes. These interactions may modulate biological pathways relevant to pharmacological applications.

Potential Biological Activities

  • Pharmacological Context : The compound has shown potential in various pharmacological contexts, particularly in studies focusing on neurochemistry and cognitive function.
  • Neuroprotective Effects : Similar azetidine compounds have demonstrated neuroprotective properties against neurotoxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease pathology .
  • Anticancer Activity : Some derivatives of azetidine have exhibited significant antiproliferative effects in cancer cell lines, suggesting that this compound may warrant investigation in cancer research .

Study on Neuroprotective Properties

A study highlighted the role of similar compounds in blocking serotonin receptors and monoamine oxidase, potentially enhancing cholinergic neurotransmission and exhibiting anti-inflammatory effects against amyloid-beta-induced neurotoxicity . Although direct studies on this compound are lacking, these findings suggest that it may possess similar neuroprotective capabilities.

Anticancer Activity Analysis

Research on azetidine derivatives has shown promising results in inhibiting cell proliferation in various cancer models. For instance, specific β-lactam compounds demonstrated IC50_{50} values as low as 0.075 µM against MCF-7 breast cancer cells, indicating strong anticancer potential . This suggests that this compound could be explored further for its anticancer properties.

Q & A

Basic: What are the recommended synthetic routes for (3-Methylazetidin-3-yl)methanamine dihydrochloride, and how can reaction conditions be optimized for higher yields?

Answer:

  • Synthetic Routes : Common methods include nucleophilic substitution of azetidine precursors or reductive amination of ketones with methylamine derivatives. For example, intermediates like 1-benzyl-3-methylazetidine can undergo deprotection followed by hydrochlorination .
  • Optimization Strategies :
    • Solvent Selection : Polar solvents (e.g., water, alcohols) enhance reaction rates and intermediate stability .
    • Catalysts : Use palladium on carbon (Pd/C) for efficient hydrogenolysis of protective groups .
    • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., azetidine ring formation) .
    • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane) improves purity (>95%) .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., exact mass 262.0388 Da) and isotopic patterns .
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies azetidine ring protons (δ 3.1–3.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 40.1%, H: 6.7%, N: 11.2%, Cl: 28.3%) .

Advanced: How should researchers address discrepancies in reported inhibitory activities (e.g., LOXL2 IC50 values) for this compound?

Answer:

  • Assay Validation :
    • Compare enzyme sources (recombinant vs. tissue-extracted LOXL2) to rule out isoform-specific effects .
    • Standardize substrate concentrations (e.g., 50 µM lysine substrate) and buffer pH (7.4) .
  • Orthogonal Assays : Cross-verify using fluorescence-based (Amplex Red) and ELISA-based LOXL2 activity assays .
  • Batch Analysis : Test multiple synthesis batches for purity variations (>2% impurities may skew IC50 values) .

Advanced: What experimental strategies are effective in elucidating the mechanism of action of this compound as a LOXL2 inhibitor?

Answer:

  • Enzyme Kinetics : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots using varying substrate concentrations .
  • Structural Studies : Perform X-ray crystallography or cryo-EM of LOXL2-compound complexes to identify binding pockets .
  • Cellular Validation : Use fibroblast models to measure collagen cross-linking inhibition (hydroxyproline assay) .

Advanced: How can researchers evaluate the stability of this compound under various storage and experimental conditions?

Answer:

  • Accelerated Stability Testing : Incubate at 40°C/75% relative humidity (RH) for 1–3 months; monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to assess photo-degradation products .
  • Solvent Compatibility : Test solubility and stability in DMSO, PBS, and cell culture media (e.g., DMEM) .

Advanced: What methodologies are recommended for identifying and quantifying metabolites of this compound in biological systems?

Answer:

  • Metabolite Profiling :
    • LC-MS/MS : Use Q-TOF instruments for high-resolution detection of phase I (oxidation) and phase II (glucuronidation) metabolites .
    • Radiolabeling : Synthesize 14C-labeled compound to trace metabolic pathways in rodent models .
    • Microsomal Incubation : Identify hepatic metabolites using human liver microsomes + NADPH cofactors .

Advanced: How can computational modeling be integrated into the study of this compound’s pharmacokinetic and pharmacodynamic properties?

Answer:

  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using lipid bilayer models .
  • QSAR Modeling : Predict logP (2.1) and pKa (8.3) to estimate absorption and ionization .
  • Docking Studies : Use AutoDock Vina to predict binding affinities for off-target receptors (e.g., monoamine oxidases) .

Advanced: What in vitro and in vivo models are most appropriate for assessing the compound’s toxicity profile in preclinical research?

Answer:

  • In Vitro :
    • Hepatotoxicity : HepG2 cell viability assays (IC50 > 100 µM indicates low risk) .
    • Cardiotoxicity : hERG potassium channel inhibition assays (patch-clamp electrophysiology) .
  • In Vivo :
    • Acute Toxicity : Single-dose studies in rats (OECD 423) with histopathology of liver/kidney .
    • Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methylazetidin-3-yl)methanamine dihydrochloride
Reactant of Route 2
(3-Methylazetidin-3-yl)methanamine dihydrochloride

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